N-(4-(3-((3,4-difluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide
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Overview
Description
N-(4-(3-((3,4-difluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with multiple functional groups, including a thiazole ring, a furan ring, and a difluorophenyl group. Its unique chemical structure makes it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-((3,4-difluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Attachment of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with an amine.
Formation of the Furan Ring: The furan ring is often synthesized through a Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Coupling Reactions: The final step involves coupling the thiazole and furan rings through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-((3,4-difluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group, where nucleophiles like amines or thiols replace one of the fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, acetic acid as solvent.
Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF) as solvent.
Substitution: Ammonia, primary amines, thiols, dimethylformamide (DMF) as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
N-(4-(3-((3,4-difluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases due to its ability to inhibit specific enzymes and signaling pathways.
Pharmacology: The compound is used to investigate the pharmacokinetics and pharmacodynamics of novel drug candidates.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-(4-(3-((3,4-difluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can modulate various cellular processes, including cell proliferation, apoptosis, and inflammation. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-(3-((3,4-difluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide: Similar structure but with a benzamide group instead of a furan ring.
N-(4-(3-((3,4-difluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)pyridine-2-carboxamide: Contains a pyridine ring instead of a furan ring.
Uniqueness
N-(4-(3-((3,4-difluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is unique due to its combination of a thiazole ring, a furan ring, and a difluorophenyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. For example, the presence of the furan ring can enhance the compound’s ability to interact with certain biological targets, making it a valuable tool in drug discovery and development.
Properties
IUPAC Name |
N-[4-[3-(3,4-difluoroanilino)-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O3S/c18-12-5-3-10(8-13(12)19)20-15(23)6-4-11-9-26-17(21-11)22-16(24)14-2-1-7-25-14/h1-3,5,7-9H,4,6H2,(H,20,23)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKECRCBFPSWZDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)NC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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